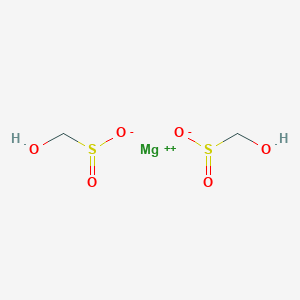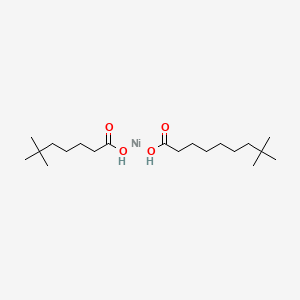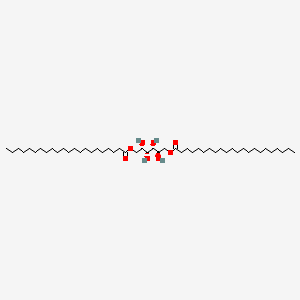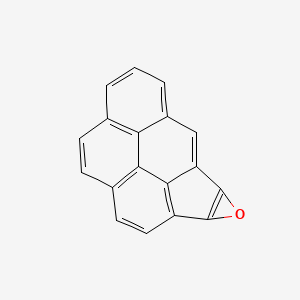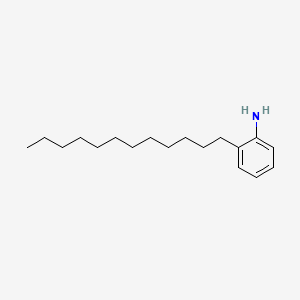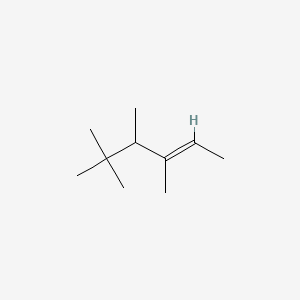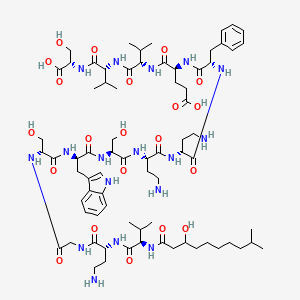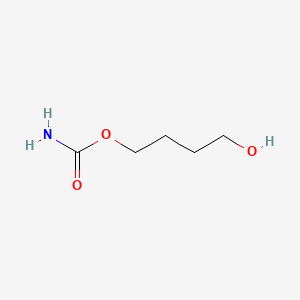
Hafnium yttrium oxide (Hf0.95Y0.09O2.05)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnium yttrium oxide (Hf0.95Y0.09O2.05) is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is a doped version of hafnium oxide, where yttrium atoms are incorporated into the hafnium oxide lattice. The addition of yttrium enhances certain properties of the material, making it suitable for various advanced technological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hafnium yttrium oxide can be synthesized using several methods, including thermal atomic layer deposition and pulsed laser deposition. In thermal atomic layer deposition, a doping series ranging from 2.3 to 12.3 mol% yttrium oxide in hafnium oxide is deposited. This process involves alternating exposures of hafnium and yttrium precursors to a substrate, allowing for precise control over the composition and thickness of the resulting film .
Pulsed laser deposition is another method used to fabricate yttrium-doped hafnium oxide thin films. This technique involves using a high-energy laser to ablate a target material, which then deposits onto a substrate. The process parameters, such as pulse width, pulse amplitude, and temperature, can be adjusted to optimize the properties of the resulting films .
Industrial Production Methods
Industrial production of hafnium yttrium oxide typically involves large-scale deposition techniques such as chemical vapor deposition and sputtering. These methods allow for the production of uniform and high-quality films suitable for various applications in electronics and other industries .
Chemical Reactions Analysis
Types of Reactions
Hafnium yttrium oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of yttrium, which can alter the reactivity and stability of the compound.
Common Reagents and Conditions
Common reagents used in reactions involving hafnium yttrium oxide include oxygen, hydrogen, and various halogens. For example, oxidation reactions can be carried out using oxygen or air at elevated temperatures, leading to the formation of hafnium and yttrium oxides .
Major Products Formed
The major products formed from reactions involving hafnium yttrium oxide depend on the specific reaction conditions and reagents used. For instance, oxidation reactions typically yield hafnium dioxide and yttrium oxide, while reduction reactions can produce hafnium metal and yttrium metal .
Scientific Research Applications
Hafnium yttrium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Ferroelectric Devices: Hafnium yttrium oxide is used in ferroelectric field-effect transistors (FeFETs) for advanced circuit applications.
Neuromorphic Computing: Hafnium yttrium oxide is being explored for use in neuromorphic computing, where it can mimic the behavior of biological synapses and neurons.
Mechanism of Action
The mechanism by which hafnium yttrium oxide exerts its effects is primarily related to its ferroelectric properties. The incorporation of yttrium into the hafnium oxide lattice stabilizes the orthorhombic phase, which is responsible for the ferroelectric behavior. This phase exhibits polarization hysteresis, allowing the material to retain its polarization state even after the external electric field is removed .
The molecular targets and pathways involved in the action of hafnium yttrium oxide include the interaction of the material with electric fields and the movement of oxygen vacancies within the lattice. These vacancies play a crucial role in the material’s ferroelectric properties and can influence the overall performance of devices incorporating hafnium yttrium oxide .
Comparison with Similar Compounds
Similar Compounds
Hafnium yttrium oxide can be compared to other doped hafnium oxides, such as hafnium zirconium oxide (Hf0.5Zr0.5O2) and hafnium aluminum oxide (HfAlO). These compounds also exhibit ferroelectric properties and are used in similar applications.
Uniqueness
What sets hafnium yttrium oxide apart from other similar compounds is its enhanced ferroelectric properties and stability. The incorporation of yttrium into the hafnium oxide lattice results in a more stable orthorhombic phase, which is crucial for the material’s ferroelectric behavior. Additionally, hafnium yttrium oxide exhibits lower leakage currents and improved endurance compared to other doped hafnium oxides .
Conclusion
Hafnium yttrium oxide (Hf0.95Y0.09O2.05) is a compound with unique properties and a wide range of applications in advanced technologies. Its preparation methods, chemical reactions, and scientific research applications make it a valuable material for various industries. The compound’s mechanism of action and comparison with similar compounds highlight its potential for future innovations in electronics and beyond.
Properties
CAS No. |
71243-80-6 |
|---|---|
Molecular Formula |
HfO5Y2 |
Molecular Weight |
436.29 g/mol |
IUPAC Name |
dioxohafnium;oxo(oxoyttriooxy)yttrium |
InChI |
InChI=1S/Hf.5O.2Y |
InChI Key |
VFHDUAAURDONMR-UHFFFAOYSA-N |
Canonical SMILES |
O=[Y]O[Y]=O.O=[Hf]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


